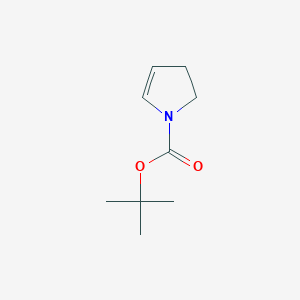

Tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2,3-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4,6H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVICHWBECIALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445634 | |

| Record name | N-BOC-PYRROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73286-71-2 | |

| Record name | tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73286-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-BOC-PYRROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Moving beyond a simple recitation of facts, this document delves into the practical nuances of its physical properties, synthesis, purification, and safe handling, grounded in established scientific literature. The insights provided herein are designed to empower researchers to confidently and effectively utilize this versatile reagent in their synthetic endeavors.

Core Molecular Characteristics

This compound, also known as N-Boc-3-pyrroline, is a carbamate-protected derivative of 3-pyrroline. The presence of the tert-butoxycarbonyl (Boc) protecting group is central to its utility. This sterically bulky group effectively masks the nucleophilicity of the pyrroline nitrogen, enabling selective functionalization at other positions of the molecule. The Boc group's stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an indispensable tool in multi-step synthetic sequences.

Structural and Physicochemical Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are critical for experimental design, particularly in determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₂ | [1] |

| Molecular Weight | 169.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or a white, low-melting crystalline solid.[2][3] | [2], [3] |

| Boiling Point | Approx. 230-235 °C (at atmospheric pressure); distills at 80 °C at 70 mtorr.[2][3] | [2], [3] |

| Melting Point | Not widely reported, as it is often a liquid at room temperature.[3] | [3] |

| Density | 0.980 g/mL at 25 °C. | [4] |

| Refractive Index (n²⁰/D) | 1.468 | [4] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.[3] Slightly soluble in water.[5] | [3], [5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved through the ring-closing metathesis (RCM) of N-Boc-diallylamine. This method, detailed in Organic Syntheses, provides a robust and scalable route to the desired product.[2]

Logical Flow of the Synthetic Procedure

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reliable and reproducible synthetic methods.[2]

A. Ring-Closing Metathesis

-

An oven-dried, 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with bis(tricyclohexylphosphine)benzylideneruthenium dichloride (Grubbs' Catalyst, 1st Generation) (0.89 mmol, 0.5 mol%) and dry dichloromethane (445 mL).

-

The mixture is stirred under a nitrogen atmosphere to form a burgundy-colored solution.

-

N-Boc-diallylamine (178 mmol) is added via syringe. Vigorous evolution of ethylene gas is observed, and the solution color changes to dark brown.

-

The solution is heated to reflux and stirred for 2.5 hours.

-

After cooling to room temperature, an aqueous methanolic solution of tris(hydroxymethyl)phosphine is added to quench the catalyst, followed by triethylamine. The mixture is stirred vigorously overnight.

B. Workup and Purification

-

Deionized water is added, and the mixture is stirred vigorously. The dichloromethane phase is separated, washed with deionized water and a water/brine solution, and then dried over magnesium sulfate.

-

The dried solution is filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by vacuum distillation using a Kugelrohr apparatus. The distillation is typically performed at a temperature of up to 80 °C and a pressure of approximately 70 mtorr.[2] The product distills as a clear, colorless liquid that crystallizes upon cooling.[2] This method is highly effective for obtaining the product in high purity (90-94% yield).[2]

Spectroscopic Characterization

Accurate spectroscopic characterization is essential for verifying the identity and purity of this compound. The following sections detail the expected spectral data based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of the Boc group, NMR spectra of this compound may show broadened signals or the presence of rotamers at room temperature.

-

¹H NMR (Proton NMR): The spectrum is expected to show signals for the vinyl protons of the pyrroline ring, the allylic methylene protons, and the protons of the tert-butyl group. In an achiral solvent like CDCl₃, the expected chemical shifts are:

-

A multiplet for the vinyl protons (CH =CH ).

-

A multiplet for the allylic methylene protons (-N-CH ₂-CH=).

-

A singlet for the nine equivalent protons of the tert-butyl group (-C(CH ₃)₃).

-

-

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrroline ring. The expected chemical shifts in CDCl₃ are:

-

Around 155 ppm for the carbonyl carbon (C =O).

-

Around 80 ppm for the quaternary carbon of the tert-butyl group (-C (CH₃)₃).

-

Signals for the vinyl and allylic carbons of the pyrroline ring.

-

Around 28 ppm for the methyl carbons of the tert-butyl group (-C(C H₃)₃).

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong absorption band around 1700-1680 cm⁻¹ , characteristic of the C=O stretching vibration of the carbamate group.[6]

-

C-H stretching vibrations for the alkyl and vinyl groups in the region of 3100-2850 cm⁻¹ .

-

A C=C stretching vibration for the alkene in the pyrroline ring, typically around 1650-1600 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 170.12.

-

Fragmentation Pattern: A characteristic fragmentation pathway involves the loss of the tert-butyl group or isobutylene, resulting in prominent fragment ions.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is paramount when working with any chemical reagent.

Hazard Identification

Based on available safety data sheets (SDS), this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

-

Combustible Liquid. [4]

Safe Handling and Storage Protocol

Caption: Recommended safety and handling workflow for the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

-

Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7] Keep away from heat, sparks, and open flames.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents.[5]

-

Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Its applications are particularly prominent in pharmaceutical and natural product synthesis. The pyrroline scaffold is a common motif in many biologically active molecules, and the ability to selectively functionalize this ring system makes N-Boc-3-pyrroline a highly sought-after starting material. It has been utilized in the synthesis of β-aryl-GABA analogues, aryl pyrrolizidines, and various antibacterial compounds.[5]

References

- Ferguson, M. L., O'Leary, D. J., & Grubbs, R. H. (2003). Ring-Closing Metathesis Synthesis of N-Boc-3-Pyrroline. Organic Syntheses, 80, 85. [Link]

- Pipzine Chemicals. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5148195, tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10844857, this compound.

- Myers, A. G., & Movassaghi, M. (2002). 3-Pyrroline. Organic Syntheses, 78, 213. [Link]

- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.

- Khairullina, A. R., et al. (2021). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 26(8), 2209. [Link]

- Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.

- PubChem. (n.d.). This compound.

- Connon, S. J., et al. (2008). Spirobicyclic Diamines. Part 3: Synthesis and Metal Complexation of Proline-Derived[9][9]-Spirodiamines. Tetrahedron, 64(5), 957-965. [Link]

- PubChem. (n.d.). tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.

- ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.

- ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. 100, 61-83. [Link]

- Organic Syntheses. (n.d.). L-Proline.

- National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(dihydroxyboryl)pyrrole-1-carboxylate.

- ResearchGate. (2024). Theoretical Investigation of Interstellar 3-Pyrroline: Formation, Rotational and Vibrational Spectroscopy.

- ResearchGate. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. N-Boc-3-pyrroline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. arrow.tudublin.ie [arrow.tudublin.ie]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

Introduction: A Cornerstone Intermediate in Heterocyclic Chemistry

An In-depth Technical Guide to tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate

This compound, commonly referred to in the scientific literature as N-Boc-2-pyrroline, is a pivotal synthetic intermediate in the field of organic chemistry. Its structure features a five-membered dihydropyrrole ring where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a versatile building block for the synthesis of a wide array of more complex nitrogen-containing heterocycles, particularly substituted pyrrolidines, which are prevalent structural motifs in pharmaceuticals, natural products, and advanced materials.[1][2]

The strategic importance of this molecule lies in the dual functionality conferred by its structure. The Boc group provides a robust yet readily cleavable protecting shield for the nitrogen atom, preventing its participation in unwanted side reactions while enabling precise chemical modifications elsewhere in the molecule.[1][3] The endocyclic double bond, meanwhile, offers a reactive site for a variety of chemical transformations, including hydrogenations, additions, and C-H functionalization reactions.[4][5] This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and applications for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

The unambiguous identification and characterization of a chemical entity are paramount for its effective use in synthesis. The structural and physical properties of this compound are well-documented.

Chemical Identity

-

IUPAC Name: tert-butyl 2,3-dihydropyrrole-1-carboxylate[6]

-

Common Synonyms: N-Boc-2-pyrroline, 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole[7]

-

Structure: The molecule consists of a 2,3-dihydropyrrole (also known as 2-pyrroline) heterocyclic core. The nitrogen atom at position 1 is linked to a tert-butyloxycarbonyl group, which is an ester of carbamic acid.[1]

Physicochemical Data

The physical properties of this compound make it amenable to standard organic synthesis laboratory procedures. It is typically a colorless to pale yellow liquid or a low-melting solid, soluble in common organic solvents.[1][8]

| Property | Value | Source(s) |

| Appearance | White to yellow low melting solid or liquid | [8] |

| Melting Point | 40.0 to 44.0 °C | [2][8] |

| Boiling Point | ~208 °C (lit.); 75 °C at 1.5 mmHg | [2][8][9] |

| Density | ~0.980 - 0.981 g/mL at 25 °C | [7][8][9] |

| Refractive Index (n20/D) | ~1.458 - 1.468 | [7][9][10] |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, ethanol, ether; Slightly soluble in water. | [1][10] |

Spectroscopic Identifiers

Synthesis and Chemical Reactivity

The utility of this compound stems from its straightforward synthesis and predictable reactivity, which is dominated by the interplay between the Boc-protected nitrogen and the carbon-carbon double bond.

General Synthesis: The Boc Protection Strategy

The most prevalent method for synthesizing N-Boc-2-pyrroline involves the protection of the nitrogen atom of a suitable pyrrole or pyrroline precursor.[1] The standard protocol utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-group source. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), which deprotonates the nitrogen atom, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.[1][3][12]

This protection strategy is fundamental in multi-step synthesis because it masks the reactivity of the amine, allowing other transformations to be carried out on the molecule.[3][13]

Exemplary Laboratory Protocol for N-Boc Protection:

-

Dissolve the starting amine (e.g., 2,3-dihydropyrrole) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Add a base, typically 1.1 to 1.5 equivalents (e.g., triethylamine).

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O), usually 1.1 equivalents, either neat or as a solution in the same solvent.

-

Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is typically quenched with water or a mild aqueous acid.

-

The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification is achieved via column chromatography or distillation if necessary to afford the pure N-Boc protected product.[12][14]

Chemical Reactivity and Deprotection

The Boc group serves as an excellent gatekeeper of reactivity.[3] Its electron-withdrawing nature decreases the nucleophilicity of the pyrroline ring, thereby reducing its propensity for undesired polymerization, a common issue in pyrrole chemistry.[3] The compound is stable to most nucleophilic and basic conditions, making it compatible with a wide range of subsequent reaction steps.[15]

Key reactions involving N-Boc-2-pyrroline include:

-

Reduction: The double bond can be readily reduced via catalytic hydrogenation (e.g., using Pd/C) to furnish the corresponding saturated N-Boc-pyrrolidine, a crucial scaffold in many pharmaceutical agents.[16]

-

Asymmetric C-H Functionalization: Advanced catalytic systems, such as those employing rhodium catalysts, can achieve highly selective C-H functionalization at positions adjacent to the double bond, providing a powerful route to chiral pyrrolidine derivatives.[4]

-

Cycloaddition Reactions: The alkene moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems.

The removal of the Boc group (deprotection) is efficiently accomplished under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in methanol or dioxane, are commonly used.[13][14] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to release the free amine.[12]

Applications in Research and Drug Development

The structural features of N-Boc-2-pyrroline make it an invaluable precursor in several areas of chemical science, most notably in the synthesis of biologically active molecules.

Pharmaceutical and Medicinal Chemistry

The pyrrolidine ring is a "privileged scaffold" found in a multitude of FDA-approved drugs and clinical candidates. N-Boc-2-pyrroline is a key starting material for accessing this chemical space.

-

Synthesis of Bioactive Analogues: It has been used in the synthesis of γ-aryl-GABA (gamma-aminobutyric acid) analogues via Heck arylation reactions.[10]

-

Antibacterial Agents: The compound is a versatile intermediate in the synthesis of novel antibacterial compounds.[10]

-

Anti-inflammatory and Anti-cancer Agents: Its unique structure facilitates the development of new pyrrole-based pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[2]

-

Precursor to Complex Alkaloids: It serves as a foundational building block for constructing complex natural product skeletons, such as pyrrolizidine alkaloids.[10]

Broader Synthetic Applications

Beyond pharmaceuticals, this intermediate finds use in other areas of chemical innovation:

-

Agrochemicals: It is employed in the design and synthesis of new active ingredients for pesticides and herbicides.[2][17]

-

Material Science: The compound can be incorporated into polymer backbones or as a monomer to modify material properties, such as thermal stability and mechanical strength.[2][17]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Classifications: It is classified as an irritant to the skin and eyes and may cause respiratory irritation (STOT SE 3). It is also considered toxic if swallowed (Acute Toxicity 3, Oral).[7][9]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[9]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, often under refrigeration (2-8 °C).[2]

Conclusion

This compound is more than just a simple heterocyclic compound; it is a strategic tool in the arsenal of the synthetic organic chemist. Its well-defined reactivity, governed by the robust Boc protecting group and a reactive alkene, provides a reliable and versatile platform for the construction of complex molecular architectures. The ease of its synthesis and the straightforward nature of its deprotection have cemented its role as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. A thorough understanding of its properties and chemical behavior is indispensable for researchers and scientists aiming to innovate within these critical fields.

References

- Pipzine Chemicals.

- ChemicalBook.

- ChemicalBook. N-Boc-pyrroline | 73286-70-1. URL

- Chem-Impex. N-(tert-butoxycarbonyl)-3-pyrroline. URL

- Sigma-Aldrich. N-Boc-2,5-dihydro-1H-pyrrole 96 | 73286-70-1. URL

- PubChem.

- Sigma-Aldrich. N-Boc-2,3-dihydro-1H-pyrrole 95 | 73286-71-2. URL

- Google Patents.

- Benchchem. The Gatekeeper of Pyrrole Chemistry: An In-depth Technical Guide to the N-Boc Protecting Group in Synthesis. URL

- Chem-Impex. 2-Oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester. URL

- PubChem.

- Huw M. L. Davies, et al. Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. URL

- J&K Scientific.

- Sigma-Aldrich. N-Boc-pyrrole 98 | 5176-27-2. URL

- Willis, M. C., & Brace, G. D. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions.

- Organic Chemistry Portal. Boc-Protected Amino Groups. URL

- Wikipedia. tert-Butyloxycarbonyl protecting group. URL

- Fisher Scientific. Amine Protection / Deprotection. URL

- J&K Scientific LLC. BOC Protection and Deprotection. URL

Sources

- 1. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Boc-2,3-dihydro-1H-pyrrole 95 73286-71-2 [sigmaaldrich.com]

- 8. 73286-70-1 | CAS DataBase [m.chemicalbook.com]

- 9. N-Boc-2,5-二氢-1H-吡咯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. N-Boc-pyrroline | 73286-70-1 [chemicalbook.com]

- 11. jk-sci.com [jk-sci.com]

- 12. jk-sci.com [jk-sci.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. Amine Protection / Deprotection [fishersci.co.uk]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 17. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate (CAS: 73286-71-2): A Keystone Intermediate in Modern Organic Synthesis

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyrrolidine scaffold is a privileged structure, present in over 20 FDA-approved drugs.[1] The strategic synthesis of functionalized pyrrolidines often hinges on the use of versatile and reactive building blocks. Among these, tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, also known as N-Boc-3-pyrroline, has emerged as an indispensable intermediate.[2][3] Its unique combination of a reactive alkene functionality and a stable, yet readily cleavable, tert-butyloxycarbonyl (Boc) protecting group makes it a cornerstone for constructing complex nitrogen-containing heterocycles.[2]

The Boc group serves a dual purpose: it masks the nucleophilicity and basicity of the pyrroline nitrogen and its electron-withdrawing nature modulates the reactivity of the heterocyclic ring, enabling a wide array of selective chemical transformations.[2] This guide offers an in-depth exploration of the synthesis, properties, reactivity, and applications of this pivotal molecule, designed for researchers, scientists, and professionals in drug development who seek to leverage its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis.

Physicochemical Properties

The properties of this compound are summarized below. It is typically a liquid or low-melting solid with good solubility in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran, which facilitates its use in a wide range of reaction conditions.[2]

| Property | Value | References |

| CAS Number | 73286-71-2 | [1] |

| Molecular Formula | C₉H₁₅NO₂ | [1] |

| Molecular Weight | 169.22 g/mol | [1][4] |

| Appearance | Liquid or low-melting solid | |

| Density | ~0.980 g/mL at 25 °C | |

| Boiling Point | 214-215 °C | [5] |

| Flash Point | 85 °C | |

| Refractive Index | n20/D ~1.468 | |

| Solubility | Slightly soluble in water; soluble in many organic solvents. | [2][3] |

Spectroscopic Analysis

Spectroscopic data is crucial for confirming the identity and purity of the compound during and after synthesis.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides a clear fingerprint of the molecule. The tert-butyl group gives a characteristic large singlet. The protons on the pyrroline ring appear at distinct chemical shifts due to their electronic environment.

-

δ ~ 5.7 ppm (m, 2H): Olefinic protons (-CH=CH-).

-

δ ~ 4.0 ppm (t, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-).

-

δ ~ 2.5 ppm (m, 2H): Allylic methylene protons (-CH₂-CH=).

-

δ ~ 1.45 ppm (s, 9H): Protons of the tert-butyl group (-C(CH₃)₃).

-

-

¹³C NMR (Carbon NMR): The carbon spectrum complements the ¹H NMR data.

-

δ ~ 154 ppm: Carbonyl carbon of the Boc group (C=O).

-

δ ~ 125 ppm: Olefinic carbons (-CH=CH-).

-

δ ~ 79 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ ~ 50 ppm: Methylene carbon adjacent to nitrogen (-N-CH₂-).

-

δ ~ 33 ppm: Allylic methylene carbon (-CH₂-CH=).

-

δ ~ 28 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

-

~2975 cm⁻¹: C-H stretching from the alkyl groups.

-

~1690-1700 cm⁻¹: A strong absorption band characteristic of the urethane carbonyl (C=O) group.

-

~1640 cm⁻¹: C=C stretching of the alkene.

-

~1170 cm⁻¹: C-O stretching of the ester functionality.

-

Synthesis and Manufacturing

The most prevalent laboratory-scale synthesis of this compound involves the N-protection of pyrrole followed by a reduction. A more direct approach starts with 2,5-dimethoxytetrahydrofuran.

General Experimental Protocol for N-Boc Protection and Reduction

This common method involves the protection of commercially available pyrrole with di-tert-butyl dicarbonate (Boc₂O), followed by a selective reduction of the pyrrole ring.

-

N-Protection: Pyrrole is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A catalytic amount of a base, typically 4-dimethylaminopyridine (DMAP), is added.

-

Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the solution at 0 °C or room temperature.

-

Reaction: The mixture is stirred at room temperature. The progress is monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting pyrrole.

-

Workup: Once complete, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield N-Boc-pyrrole.

-

Selective Reduction: The resulting N-Boc-pyrrole is then selectively reduced to the desired 2,3-dihydro product. This can be achieved using various methods, including catalytic hydrogenation or dissolving metal reductions, carefully controlled to avoid over-reduction to the fully saturated N-Boc-pyrrolidine.

Causality Insight: The use of a catalyst like DMAP is crucial as it acts as a nucleophilic catalyst, activating the Boc₂O and accelerating the acylation of the weakly acidic pyrrole nitrogen. The electron-withdrawing Boc group then deactivates the pyrrole ring, making it more stable and amenable to controlled reduction.

Caption: General synthesis workflow for the target compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of N-Boc-3-pyrroline stems from the reactivity of its C=C double bond and the ability to deprotect the nitrogen atom. This dual functionality allows for a multitude of transformations.

Reactions Involving the Alkene Moiety

The electron-rich double bond is susceptible to a variety of addition and cycloaddition reactions.

-

Hydroarylation: Palladium-catalyzed hydroarylation reactions allow for the direct installation of aryl groups at the 3-position, forming 3-aryl pyrrolidines.[6] These structures are privileged motifs in medicinal chemistry, often found in compounds targeting neurotransmitter receptors.[6]

-

[3+2] Cycloaddition: The alkene can act as a dipolarophile in [3+2] cycloaddition reactions with azomethine ylides. This powerful transformation is a key strategy for constructing the pyrrolizidine core and other complex, fused heterocyclic systems.[1]

-

Heck Arylation: The compound is used in Heck arylation reactions with arenediazonium salts to synthesize β-aryl-GABA analogues, which are of significant interest in neuroscience research.[3]

-

Asymmetric C-H Functionalization: Advanced rhodium-catalyzed reactions enable the direct, enantioselective functionalization of the C-H bonds adjacent to the double bond, providing access to highly substituted and stereochemically rich pyrrolidine derivatives.

Caption: Key reaction pathways for N-Boc-3-pyrroline.

Deprotection of the N-Boc Group

The removal of the Boc protecting group is a critical final step in many synthetic sequences, unmasking the secondary amine for further functionalization.

-

Mechanism: The Boc group is exceptionally stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.

-

Protocol for Acidic Deprotection:

-

The N-Boc protected compound is dissolved in a suitable solvent, such as dichloromethane (DCM), methanol, or dioxane.

-

A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl, often as a solution in dioxane or ether), is added.

-

The reaction is typically stirred at room temperature for 1-4 hours and monitored by TLC.

-

Upon completion, the solvent and excess acid are removed under reduced pressure. An aqueous basic workup may be necessary to neutralize the resulting ammonium salt and isolate the free amine.

-

Trustworthiness Insight: The choice of acid and solvent is critical and depends on the sensitivity of other functional groups in the molecule. TFA in DCM is a very common and effective combination, while HCl in dioxane is often used to directly precipitate the hydrochloride salt of the deprotected amine, simplifying purification. A mild method using oxalyl chloride in methanol has also been reported for sensitive substrates.

Applications in Drug Discovery

The pyrrolidine ring is a cornerstone of many biologically active compounds. N-Boc-3-pyrroline serves as a key starting material for a diverse range of therapeutic agents and molecular probes.

-

Neurotransmitter Analogues: Its role in synthesizing β-aryl-GABA analogues is crucial for developing new treatments for neurological disorders.[3]

-

Antibacterial Agents: The scaffold has been utilized in the synthesis of novel antibacterial compounds.[3]

-

Enzyme Inhibitors: The pyrrolidine moiety derived from this intermediate is found in inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), which are targets for type 2 diabetes treatment.[1]

-

Antiviral Agents: The pyrrolidine core is central to several antiviral drugs, and synthetic routes often rely on building blocks like N-Boc-3-pyrroline.

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Identification

This compound is classified as a hazardous substance.

| Hazard Statement | GHS Code | Description |

| Combustible Liquid | H227 | The substance can ignite upon heating. |

| Toxic if Swallowed | H301 | Can cause severe health effects or death if ingested. |

| Skin/Eye Irritation | H315 / H319 | Causes irritation upon contact with skin and serious irritation to eyes. |

| Respiratory Irritation | H335 | May cause irritation to the respiratory tract upon inhalation. |

| Aquatic Toxicity | H400 | Very toxic to aquatic life. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

-

Skin and Body Protection: Wear a lab coat.

-

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is often -20°C to maintain long-term stability.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Conclusion

This compound (CAS: 73286-71-2) is far more than a simple heterocyclic compound; it is a powerful and versatile synthetic intermediate. Its well-defined reactivity, governed by the interplay between the alkene functionality and the Boc-protected nitrogen, provides chemists with a reliable platform for the stereocontrolled synthesis of diverse and complex pyrrolidine-containing molecules. For scientists engaged in drug discovery and development, a deep understanding of the principles and protocols outlined in this guide is essential for harnessing its full potential to create the next generation of therapeutic agents.

References

Please note that while the links provided were verified at the time of generation, their accessibility may change over time.

- Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Bakherad, M., et al. (2012).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Pipzine Chemicals. (n.d.). This compound.

- Dunsford, J. J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Organic Letters, 20(24), 7858–7862.

- University of Manitoba. (n.d.). 1H NMR - Chemical Shift List.

- ResearchGate. (n.d.). NMR features of 2,3-dihydropyrroles.

- MDPI. (2022). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molecules, 27(15), 4989.

- Appiah-padi, V. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851–23858.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]

- 3. N-Boc-3-pyrroline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfachemic.com [alfachemic.com]

- 6. 73286-71-2|N-Boc-2-pyrroline|BLD Pharm [bldpharm.com]

tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate molecular weight

An In-Depth Technical Guide to tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in modern organic synthesis. Commonly referred to as N-Boc-2-pyrroline, this compound serves as a critical intermediate in the development of novel pharmaceuticals and the total synthesis of complex natural products.[1] We will dissect its core physicochemical properties, provide a detailed, field-proven synthesis protocol complete with a mechanistic rationale, outline rigorous analytical methods for quality control, and survey its applications in cutting-edge research. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

Core Physicochemical Properties and Structure

This compound possesses the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol .[2][3] The structure features a five-membered dihydropyrrole ring where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This Boc group is fundamental to the compound's utility; it deactivates the nitrogen, preventing its participation in unwanted side reactions and modulating the electronic properties of the pyrrole ring to direct further functionalization.[4]

The compound is typically a colorless to pale yellow liquid, exhibiting good solubility in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate, which facilitates its use in a wide range of reaction conditions.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₂ | [2][5] |

| Molecular Weight | 169.22 g/mol | [2][3][5] |

| CAS Number | 73286-71-2 | [2][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~230 - 235 °C (approx.) | |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc | [1] |

Synthesis and Mechanistic Insights

The most reliable and widely adopted method for preparing this compound is the N-protection of a suitable pyrrole precursor with di-tert-butyl dicarbonate (Boc₂O). The use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is crucial for achieving high yields and reasonable reaction rates.

N-Boc Protection Mechanism

The causality behind this experimental design lies in the activation of the Boc anhydride. DMAP, a hypernucleophilic acylation catalyst, attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a highly reactive N-Boc-pyridinium intermediate and releases a tert-butyl carbonate anion. The pyrrole nitrogen then attacks the activated carbonyl of the pyridinium species, a much more facile step than attacking Boc₂O directly. The displaced DMAP is regenerated, confirming its catalytic role, while the tert-butyl carbonate anion deprotonates the newly acylated nitrogen, liberating the final product and decomposing into isobutylene and carbon dioxide.[6]

Sources

- 1. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]

- 2. rsc.org [rsc.org]

- 3. tert-Butyl 2-borono-1H-pyrrole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

A Comprehensive Guide to the Nomenclature of tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate

Introduction

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, N-protected heterocyclic compounds are indispensable building blocks. Among these, tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate stands out as a crucial intermediate. Its structure, featuring a pyrroline ring protected by a tert-butoxycarbonyl (Boc) group, offers a versatile scaffold for constructing a wide array of more complex molecular architectures.[1][2] The Boc protecting group provides stability under many reaction conditions while allowing for facile deprotection under acidic conditions, a strategic advantage in multi-step syntheses.[1]

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals. Its purpose is to demystify the nomenclature surrounding this compound, providing a clear and authoritative overview of its chemical identity, synonyms, and the common points of confusion with its structural isomer. By establishing a clear understanding of its various names and identifiers, this guide aims to enhance precision in procurement, documentation, and scientific communication.

Core Chemical Identity

To eliminate ambiguity in sourcing and synthesis, it is essential to ground our understanding in the compound's fundamental chemical identifiers.

-

Primary IUPAC Name: tert-butyl 2,3-dihydropyrrole-1-carboxylate[3]

-

Molecular Weight: 169.22 g/mol [3]

The Chemical Abstracts Service (CAS) number is the most reliable, unique identifier for a chemical substance and should be used in all procurement and regulatory documentation to prevent confusion.

Chemical Structure

The molecular structure consists of a five-membered dihydropyrrole ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. The double bond is located between carbons 4 and 5 (the Δ² position).

Caption: Chemical structure of the title compound.

Synonyms and Nomenclature Clarifications

The compound is known by numerous synonyms, which can be a source of significant confusion. This section categorizes and clarifies these names.

Common Synonyms for CAS 73286-71-2

-

N-Boc-2,3-dihydro-1H-pyrrole[3]

-

tert-Butyl 2,3-dihydropyrrole-1-carboxylate[3]

-

1H-Pyrrole-1-carboxylic acid, 2,3-dihydro-, 1,1-dimethylethyl ester[3]

-

1-N-Boc-2,3-dihydropyrrole[3]

-

N-(tert-butoxycarbonyl)-2,3-dihydropyrrole[3]

The terms "2-pyrroline" and "2,3-dihydro" are used interchangeably to denote the position of the double bond. The "N-Boc" prefix is a widely accepted shorthand for the N-(tert-butoxycarbonyl) protecting group.

Critical Distinction: The Δ³ Isomer (CAS 73286-70-1)

A frequent and critical point of confusion arises from the existence of a structural isomer: tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate . This isomer, also known as N-Boc-3-pyrroline , has the double bond between carbons 3 and 4.

-

Common Synonyms: N-Boc-3-pyrroline, 1-Boc-3-pyrroline, tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.[5][6][7]

The reactivity and synthetic utility of these two isomers are distinct. For instance, N-Boc-3-pyrroline is often used in Heck arylation reactions to synthesize β-aryl-GABA analogues.[7] It is imperative for researchers to verify the CAS number (73286-71-2 for the 2,3-dihydro isomer vs. 73286-70-1 for the 2,5-dihydro isomer) to ensure the correct reagent is used for the intended synthetic transformation.

Trade Names

A thorough review of commercial supplier catalogs and chemical databases reveals that This compound is not marketed under any specific trade names . It is exclusively supplied and referenced in scientific literature by its systematic chemical names and their common synonyms.[4][5] This underscores the importance of using precise chemical identifiers like the CAS number in all professional contexts.

Applications in Research and Development

As a protected pyrroline, this compound is a valuable intermediate in synthetic organic chemistry.[1] Its primary utility lies in its role as a precursor to substituted pyrrolidines and other complex nitrogen-containing heterocycles, which are prevalent motifs in biologically active compounds.[2] The pyrroline double bond can be subjected to a variety of chemical transformations, including:

-

Asymmetric Hydrogenation: To create chiral pyrrolidine derivatives.

-

Epoxidation and Cycloaddition Reactions: To introduce further stereochemical complexity.

-

Functionalization: The carbons adjacent to the double bond can be functionalized, expanding the synthetic possibilities.

These pathways make it a key starting material in the development of novel pharmaceuticals and agrochemicals.[2]

Experimental Protocol: Identity and Purity Confirmation

To ensure the integrity of experimental results, the identity and purity of the starting material must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and common technique for this purpose.

Protocol: ¹H NMR Spectroscopy for Identity Verification

Objective: To confirm the chemical structure of this compound (CAS 73286-71-2) and distinguish it from its Δ³ isomer.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis & Interpretation:

-

Causality: The chemical shifts (δ) and coupling patterns of the protons are unique to the molecule's electronic environment and connectivity. The presence and location of the double bond in the 2,3-dihydro isomer create a distinct spectral signature.

-

Expected Signature for 2,3-dihydro isomer (CAS 73286-71-2):

-

~1.4-1.5 ppm: A large singlet integrating to 9 protons, characteristic of the tert-butyl group (–C(CH₃)₃).

-

~2.5-2.7 ppm: A triplet integrating to 2 protons, corresponding to the allylic CH₂ group at the C3 position.

-

~3.8-4.0 ppm: A triplet integrating to 2 protons, corresponding to the CH₂ group at the C2 position, adjacent to the nitrogen.

-

~4.8-5.0 ppm: A multiplet (dt) integrating to 1 proton, for the vinylic CH at the C4 position.

-

~6.0-6.2 ppm: A multiplet (dt) integrating to 1 proton, for the vinylic CH at the C5 position.

-

-

Distinguishing from the Δ³ isomer (CAS 73286-70-1): The Δ³ isomer would show two equivalent vinylic protons as a singlet around 5.7-5.8 ppm and two equivalent allylic CH₂ groups as a singlet around 4.0-4.1 ppm, a starkly different pattern.

-

System Validation: The protocol is self-validating. If the observed chemical shifts, integration values, and coupling patterns match the expected signature, the identity of the compound as the 2,3-dihydro isomer is confirmed with high confidence.

Workflow for Identity Confirmation

Caption: Workflow for NMR-based identity verification.

Data Summary

The following table consolidates the nomenclature and key identifiers for easy reference.

| Identifier Type | Value | Source |

| Primary Name | This compound | [3] |

| CAS Number | 73286-71-2 | [4] |

| Molecular Formula | C₉H₁₅NO₂ | [3] |

| Synonym 1 | N-Boc-2-pyrroline | [4] |

| Synonym 2 | 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole | [3] |

| Synonym 3 | N-Boc-2,3-dihydro-1H-pyrrole | [3] |

| Isomer Name | tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | [6] |

| Isomer CAS No. | 73286-70-1 | [5] |

| Isomer Synonym | N-Boc-3-pyrroline | [5] |

| Trade Names | None Identified | N/A |

Conclusion

This compound is a foundational building block in synthetic chemistry, valued for its utility in creating nitrogen-containing heterocyclic systems. While it is known by several synonyms, it is crucial to recognize that it has no registered trade names and is often confused with its Δ³ isomer, N-Boc-3-pyrroline. The consistent use of the CAS number (73286-71-2) is the most effective strategy to ensure clarity and precision in research and procurement. Adherence to rigorous analytical verification, such as the ¹H NMR protocol detailed herein, is paramount for maintaining scientific integrity and achieving successful synthetic outcomes.

References

- Pipzine Chemicals. (n.d.). This compound.

- ChemicalBook. (2025). N-Boc-pyrroline | 73286-70-1.

- Chemsrc.com. (2019). N-Boc-3-pyrroline Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd.

- Sigma-Aldrich. (n.d.). N-Boc-2,3-dihydro-1H-pyrrole 95 73286-71-2.

- PubChem. (n.d.). This compound.

- Fisher Scientific. (n.d.). N-Boc-3-pyrroline, 97%, Thermo Scientific.

- Unknown Retailer. (n.d.). N-(tert-Butoxycarbonyl)-3-pyrroline.

- PubChem. (n.d.). tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.

Sources

- 1. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]

- 2. Michlalah College | Virtual tour generated by Panotour [michlala.edu]

- 3. This compound | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Boc-2,3-ジヒドロ-1H-ピロール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-Boc-pyrroline | 73286-70-1 [chemicalbook.com]

- 6. tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | C9H15NO2 | CID 5148195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Boc-3-pyrroline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

Spectroscopic Data of tert-Butyl 2,3-Dihydro-1H-pyrrole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, also known as N-Boc-2-pyrroline, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a partially saturated pyrrole ring protected by a tert-butyloxycarbonyl (Boc) group, renders it a versatile intermediate for the synthesis of a wide array of more complex nitrogen-containing compounds, including pharmaceuticals and natural products. The Boc protecting group provides stability under various reaction conditions while allowing for facile deprotection under acidic conditions, a crucial feature in multi-step synthetic routes.[1]

A thorough understanding of the spectroscopic characteristics of this compound is paramount for researchers to ensure its identity, purity, and to monitor its transformations in chemical reactions. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Key Features

The structural formula of this compound is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol . The molecule consists of a five-membered dihydropyrrole ring where the nitrogen atom is incorporated into a carbamate functional group with a bulky tert-butyl substituent. This substitution significantly influences the electron density of the pyrrole ring and imparts specific spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy

Experimental Protocol: A solution of the compound in a deuterated solvent, typically chloroform-d (CDCl₃), is prepared. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.7 | m | 1H | H-4 or H-5 |

| ~5.6 | m | 1H | H-4 or H-5 |

| ~3.9 | t | 2H | H-2 |

| ~2.4 | m | 2H | H-3 |

| 1.48 | s | 9H | -C(CH₃)₃ |

Interpretation and Causality:

The ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the dihydropyrrole ring and the tert-butyl group.

-

Vinyl Protons (H-4 and H-5): The two protons on the double bond of the dihydropyrrole ring appear as multiplets around 5.6-5.7 ppm. Their multiplet nature arises from coupling to each other (geminal coupling, if diastereotopic) and to the adjacent allylic protons at the C-3 position.

-

Methylene Protons adjacent to Nitrogen (H-2): The two protons at the C-2 position, being adjacent to the electron-withdrawing nitrogen atom of the carbamate, are deshielded and appear as a triplet around 3.9 ppm. The triplet splitting is due to coupling with the neighboring methylene protons at the C-3 position.

-

Allylic Methylene Protons (H-3): The methylene protons at the C-3 position are allylic to the double bond and are coupled to both the vinyl protons and the C-2 protons. This complex coupling pattern results in a multiplet around 2.4 ppm.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.48 ppm. The high intensity of this signal is a hallmark of the Boc-protecting group.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled sequence. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C=O (carbamate) |

| ~126 | C-4 or C-5 |

| ~125 | C-4 or C-5 |

| ~80 | -C (CH₃)₃ |

| ~50 | C-2 |

| ~31 | C-3 |

| ~28 | -C(C H₃)₃ |

Interpretation and Causality:

The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.

-

Carbonyl Carbon: The carbon of the carbamate carbonyl group is significantly deshielded and appears at a characteristic downfield shift of around 154 ppm.

-

Vinyl Carbons (C-4 and C-5): The two sp²-hybridized carbons of the double bond resonate in the vinylic region, typically between 125 and 126 ppm.

-

Quaternary Carbon of tert-Butyl Group: The quaternary carbon of the tert-butyl group is observed around 80 ppm.

-

Methylene Carbon adjacent to Nitrogen (C-2): The C-2 carbon, attached to the nitrogen, appears at approximately 50 ppm.

-

Allylic Methylene Carbon (C-3): The C-3 carbon, being in an allylic position, resonates at around 31 ppm.

-

Methyl Carbons of tert-Butyl Group: The three equivalent methyl carbons of the tert-butyl group give a signal at approximately 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: The IR spectrum can be obtained from a neat liquid sample (thin film between salt plates) or as a solution in a suitable solvent (e.g., CCl₄). The spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1400 | Medium | C-H bend (gem-dimethyl) |

| ~1160 | Strong | C-O stretch (ester) |

| ~1110 | Strong | C-N stretch |

Interpretation and Causality:

The IR spectrum of this compound is dominated by absorptions corresponding to the carbamate and alkene functionalities.

-

C-H Stretching: A strong absorption band around 2975 cm⁻¹ is characteristic of the stretching vibrations of the sp³-hybridized C-H bonds in the methylene and tert-butyl groups.

-

Carbonyl Stretching: A very strong and sharp absorption peak at approximately 1700 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the C=O stretching vibration of the carbamate group. The position of this band is influenced by the electron-donating nitrogen atom.

-

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the dihydropyrrole ring gives rise to a medium-intensity band around 1650 cm⁻¹.

-

C-H Bending: The characteristic bending vibration of the gem-dimethyl group of the tert-butyl substituent is observed around 1400 cm⁻¹.

-

C-O and C-N Stretching: Strong absorption bands in the fingerprint region, around 1160 cm⁻¹ and 1110 cm⁻¹, can be attributed to the C-O stretching of the ester-like portion of the carbamate and the C-N stretching vibration, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: The mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the ion source where it is bombarded with high-energy electrons. For ESI, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer via an electrospray probe.

Predicted Fragmentation Pattern (Electron Ionization):

Under EI conditions, the molecular ion ([M]⁺˙) of this compound at m/z 169 is expected. However, due to the lability of the Boc group, the molecular ion peak may be weak or absent. The fragmentation is typically dominated by the loss of components of the tert-butoxycarbonyl group.

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Interpretation and Causality:

-

m/z = 169 ([M]⁺˙): The molecular ion, if observed, confirms the molecular weight of the compound.

-

m/z = 114: A significant peak is often observed corresponding to the loss of a tert-butyl radical (57 Da), resulting in the [M - C₄H₉]⁺ ion.

-

m/z = 81: This peak can arise from the loss of isobutylene (56 Da) followed by the loss of carbon dioxide (44 Da), a characteristic fragmentation pathway for Boc-protected amines. This corresponds to the protonated dihydropyrrole fragment.

-

m/z = 57: A very prominent peak at m/z 57 is typically observed, corresponding to the stable tert-butyl cation ([C₄H₉]⁺). This is often the base peak in the spectrum of Boc-protected compounds.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively offer an unambiguous fingerprint of this important synthetic intermediate. For researchers in organic synthesis and drug development, a firm grasp of these spectroscopic features is essential for ensuring the quality of starting materials and for accurately tracking the progress of chemical transformations involving this versatile building block.

References

- Pipzine Chemicals.

- Macmillan Group, Princeton University.

- The Royal Society of Chemistry.

- National Center for Biotechnology Information.

- Donkeng Dazie, J., Liška, F., Ludvík, J., Fábry, J., & Dušek, M. (2017). Crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one.

Sources

tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (N-Boc-2-pyrroline), a pivotal intermediate in pharmaceutical and organic synthesis. We delve into the physicochemical properties that govern its solubility, present a qualitative solubility profile in common organic solvents, and offer detailed, field-proven experimental protocols for both qualitative miscibility and quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of a Versatile Building Block

This compound, commonly referred to as N-Boc-2-pyrroline, is a nitrogen-containing heterocyclic compound widely employed in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of nucleophilic and basic conditions, while the pyrroline ring serves as a versatile scaffold for constructing more complex molecules, particularly in the development of novel pharmaceutical agents.[1][2]

A thorough understanding of a compound's solubility is a cornerstone of process chemistry and drug development. For N-Boc-2-pyrroline, solubility data dictates the choice of reaction media, ensuring homogenous conditions that enhance reaction rates and yields.[1] Furthermore, it is critical for designing effective extraction and crystallization protocols for purification and for preparing stock solutions for screening and analysis. This guide provides the foundational knowledge and practical methodologies to confidently work with N-Boc-2-pyrroline in a laboratory setting.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. The principle of "like dissolves like" is the primary lens through which we can predict the behavior of N-Boc-2-pyrroline.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₂ | [1][5] |

| Molecular Weight | 169.22 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.980 g/mL at 25 °C | |

| Boiling Point | Approx. 230 - 235 °C | [1] |

| Flash Point | 85 °C (185 °F) - closed cup | |

| Structure | ||

| N-Boc-2-pyrroline | ||

| The structure features two distinct regions: a large, nonpolar, and sterically bulky tert-butyl group, and a more polar carbamate and pyrroline moiety. |

The presence of the bulky, nonpolar tert-butyl group strongly suggests good solubility in a range of common organic solvents.[6] This lipophilic character dominates the molecule's overall properties. The carbamate functional group introduces some polarity, but it is largely shielded. Therefore, N-Boc-2-pyrroline is expected to be highly soluble in nonpolar and moderately polar aprotic solvents, with potentially decreasing solubility in highly polar protic solvents.

Solubility Profile in Organic Solvents

While specific quantitative data is not widely published, qualitative assessments consistently report good solubility in common organic media.[1] This aligns with the structural analysis presented above.

Table 2: Qualitative Solubility of N-Boc-2-pyrroline

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Excellent match for the compound's polarity.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | The ether functionality effectively solvates the organic structure.[1] |

| Esters | Ethyl Acetate (EtOAc) | High / Miscible | A moderately polar aprotic solvent that is highly compatible.[1] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Moderate to High | The nonpolar nature of these solvents interacts favorably with the tert-butyl group. |

| Polar Aprotic | Acetone, Acetonitrile (ACN) | Moderate to High | Expected to be a good solvent, though high polarity may slightly reduce affinity compared to DCM. |

| Polar Protic | Ethanol, Methanol | Good | The compound is reported to have good solubility, though the potential for hydrogen bonding with the solvent may be less favorable than interactions with aprotic solvents.[1] |

| Water | Water | Insoluble | The large, nonpolar hydrocarbon content of the molecule prevents significant dissolution in a highly polar, hydrogen-bonding solvent like water. |

Experimental Determination of Solubility

To move beyond qualitative descriptions, empirical testing is necessary. The following protocols are designed to be self-validating systems for determining miscibility and quantitative solubility.

Mandatory Safety Precautions

N-Boc-2-pyrroline is a combustible liquid that is toxic if swallowed and causes skin, eye, and respiratory irritation.[5][7] All handling must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[7][8]

Protocol 1: Qualitative Miscibility Assessment

This rapid test determines if the compound is miscible (i.e., soluble in all proportions) with a given solvent at ambient temperature.

Methodology:

-

Preparation: To a clean, dry 4 mL glass vial, add 1 mL of the test solvent.

-

Analyte Addition: Using a calibrated micropipette, add 1 mL of N-Boc-2-pyrroline to the vial.

-

Mixing: Cap the vial and vortex or invert gently for 30-60 seconds.

-

Observation: Allow the mixture to stand for 2 minutes. Visually inspect the vial against a contrasting background.

-

Interpretation:

-

Miscible: The solution is a single, clear, homogenous phase with no visible layering, cloudiness, or droplets.

-

Immiscible: Two distinct layers are observed, or the mixture is persistently cloudy (emulsion).

-

Caption: Visual workflow for determining solvent miscibility.

Protocol 2: Quantitative Solubility by the Gravimetric Method

This protocol provides a robust method for determining the equilibrium solubility of N-Boc-2-pyrroline at a specific temperature. The causality is clear: by creating a saturated solution, separating the excess solute, and quantifying the dissolved mass, we arrive at a precise solubility value.

Methodology:

-

Preparation: Add approximately 2 mL of the chosen solvent to a 4 mL glass vial equipped with a small magnetic stir bar.

-

Equilibration: Place the vial in a temperature-controlled water bath or heating block set to the desired temperature (e.g., 25 °C). Allow the solvent to equilibrate for 15 minutes.

-

Saturation: Add N-Boc-2-pyrroline dropwise while stirring until a persistent excess of undissolved liquid (a second phase or cloudiness) is observed. This ensures the solution is saturated.

-

Equilibrium Stirring: Cap the vial and stir the suspension vigorously for at least 2 hours to ensure equilibrium is reached. A longer time (e.g., 24 hours) is preferable for definitive results.

-

Phase Separation: Stop stirring and allow the mixture to stand at the controlled temperature for at least 30 minutes for the excess solute to settle.

-

Sample Collection: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, supernatant liquid using a calibrated pipette. Causality Note: It is critical to avoid aspirating any undissolved material, as this will artificially inflate the result.

-

Mass Determination: Dispense the collected supernatant into a pre-weighed (tared) vial. Weigh the vial containing the solution to determine the mass of the 1.00 mL sample.

-

Solvent Evaporation: Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Final Weighing: Weigh the vial containing only the dried solute residue.

-

Calculation:

-

Mass of Solute = (Weight of vial + residue) - (Weight of empty vial)

-

Solubility (mg/mL) = Mass of Solute (mg) / Volume of Supernatant Collected (mL)

-

Caption: Step-by-step gravimetric solubility determination.

Factors Influencing Solubility

Several factors can alter the solubility of N-Boc-2-pyrroline, and a Senior Application Scientist must account for them to ensure reproducible results.

-

Temperature: For most solids and liquids dissolving in a liquid solvent, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, and increased thermal energy helps overcome intermolecular forces in the solute.[9] Any reported solubility value must be accompanied by the temperature at which it was measured.

-

Solvent Polarity: As detailed in Section 3.0, a close match between the polarity of the solute and solvent is the most significant determinant of high solubility.[4]

-

Compound Stability: The N-Boc protecting group is famously labile under acidic conditions.[2][6] Therefore, acidic media should not be used as solvents, as cleavage of the Boc group would form a different, more polar compound (2,3-dihydro-1H-pyrrole), fundamentally altering the measurement. Thermolytic deprotection at high temperatures (e.g., >150 °C) is also possible, which should be a consideration if solubility at elevated temperatures is being investigated.[10]

-

Presence of Impurities: Impurities in either the solute or the solvent can affect measured solubility. Water, in particular, can significantly decrease the solubility of N-Boc-2-pyrroline in nonpolar organic solvents. Always use high-purity, anhydrous solvents for accurate determinations.

Conclusion

This compound is a lipophilic molecule that exhibits high solubility in a wide array of common organic solvents, including chlorinated hydrocarbons, ethers, and esters. Its behavior is primarily governed by the nonpolar tert-butyl group. While qualitative data is readily available, precise process optimization requires quantitative measurements. The protocols detailed in this guide provide a robust framework for researchers to generate reliable, application-specific solubility data, enabling more efficient synthesis, purification, and formulation in the development of next-generation chemical entities.

References

- Pipzine Chemicals. (n.d.). This compound.

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- CymitQuimica. (2025, October 27). SAFETY DATA SHEET.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Organ, M. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications.

- Kocienski, P. J. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724.

- CAS Common Chemistry. (n.d.). This compound. American Chemical Society.

Sources

- 1. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. This compound | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. pubs.acs.org [pubs.acs.org]

The Strategic Synthesis and Enduring Impact of tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Complex Molecules